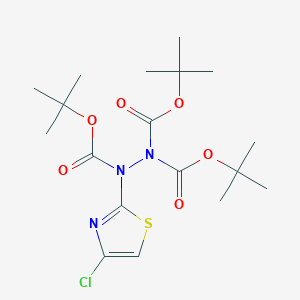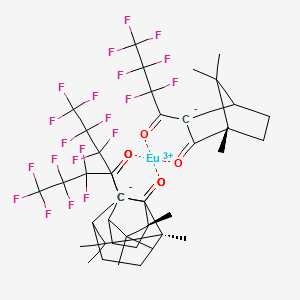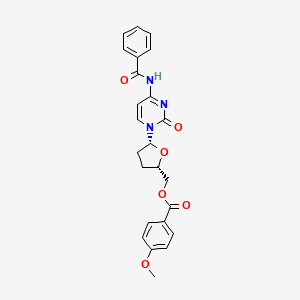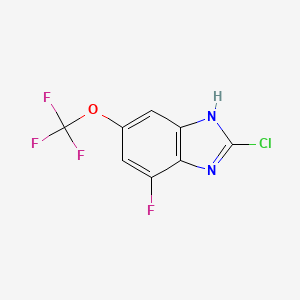
trans-N-Boc-2-fluorocyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-N-Boc-2-fluorocyclohexylamine: is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 2-fluorocyclohexylamine structure. This protecting group is commonly used in organic synthesis to temporarily mask the amine functionality, allowing for selective reactions to occur at other sites of the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-2-fluorocyclohexylamine typically involves the protection of the amine group in 2-fluorocyclohexylamine with a Boc group. This can be achieved by reacting 2-fluorocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: trans-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine.
Common Reagents and Conditions:
Deprotection: TFA, HCl in ethyl acetate, or dioxane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Deprotection: 2-fluorocyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: trans-N-Boc-2-fluorocyclohexylamine is used as a building block in organic synthesis, particularly in the preparation of fluorinated analogs of bioactive compounds.
Biology and Medicine: In medicinal chemistry, the compound is utilized in the design and synthesis of potential drug candidates. The presence of the fluorine atom can improve the metabolic stability and bioavailability of pharmaceuticals. Additionally, the Boc-protected amine can be selectively deprotected to reveal the free amine, which can then interact with biological targets .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop fluorinated pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and environmental stability of these products .
Mécanisme D'action
The mechanism of action of trans-N-Boc-2-fluorocyclohexylamine primarily involves its role as a precursor or intermediate in chemical synthesis. The Boc group serves as a protecting group, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- cis-N-Boc-2-fluorocyclohexylamine
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness: trans-N-Boc-2-fluorocyclohexylamine is unique due to its trans configuration and the presence of a fluorine atom on the cyclohexyl ring. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in the synthesis of fluorinated compounds. The Boc-protected amine functionality also provides versatility in synthetic applications, allowing for selective deprotection and subsequent reactions .
Propriétés
Formule moléculaire |
C11H20FNO2 |
|---|---|
Poids moléculaire |
217.28 g/mol |
Nom IUPAC |
tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Clé InChI |
JMBBUHQGZLAHBD-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,5S)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride](/img/no-structure.png)
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B12850346.png)





